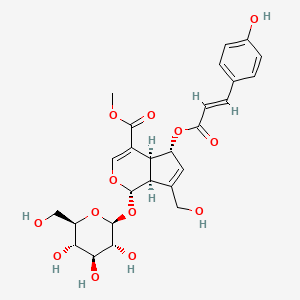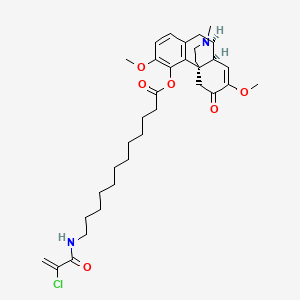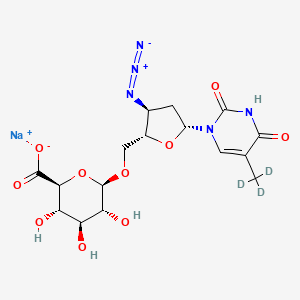
Zearalanone carboxymethoxyl oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zearalanone carboxymethoxyl oxime is a derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is a hapten, which means it can bind to proteins and elicit an immune response. This compound is primarily used in scientific research for the development of immunoassays and other analytical methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zearalanone carboxymethoxyl oxime typically involves the conversion of zearalenone to its oxime derivative. This process begins with the reaction of zearalenone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime. The resulting oxime is then reacted with chloroacetic acid to introduce the carboxymethoxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Zearalanone carboxymethoxyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The carboxymethoxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can be used for further chemical modifications .
Wissenschaftliche Forschungsanwendungen
Zearalanone carboxymethoxyl oxime is widely used in scientific research, particularly in the development of immunoassays for detecting mycotoxins. It is also used in studies related to protein conjugation and the development of biosensors. In medicine, it serves as a model compound for studying the interactions between haptens and antibodies .
Wirkmechanismus
The mechanism of action of zearalanone carboxymethoxyl oxime involves its ability to bind to proteins, particularly those with free amine groups. This binding forms a stable conjugate that can be used to elicit an immune response. The compound’s molecular targets include various proteins and enzymes involved in immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zearalenone: The parent compound, known for its estrogenic effects.
Zearalanone: A reduced form of zearalenone with similar properties.
Zearalenol: Hydroxylated derivatives of zearalenone, including alpha and beta forms.
Uniqueness
Zearalanone carboxymethoxyl oxime is unique due to its carboxymethoxyl group, which enhances its ability to form stable conjugates with proteins. This property makes it particularly useful in the development of immunoassays and other analytical methods .
Eigenschaften
Molekularformel |
C20H27NO7 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-[(Z)-[(4S)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-8-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C20H27NO7/c1-13-6-5-9-15(21-27-12-18(24)25)8-4-2-3-7-14-10-16(22)11-17(23)19(14)20(26)28-13/h10-11,13,22-23H,2-9,12H2,1H3,(H,24,25)/b21-15-/t13-/m0/s1 |
InChI-Schlüssel |
OMKUZTYTLAMMHK-HJIPDZNASA-N |
Isomerische SMILES |
C[C@H]1CCC/C(=N\OCC(=O)O)/CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Kanonische SMILES |
CC1CCCC(=NOCC(=O)O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


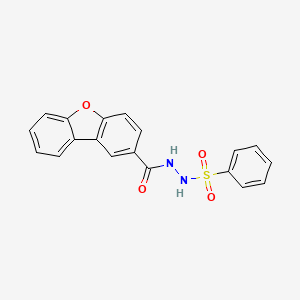
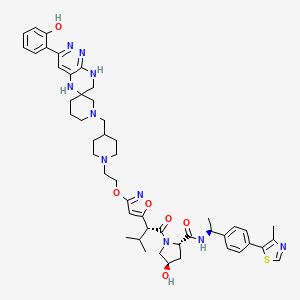



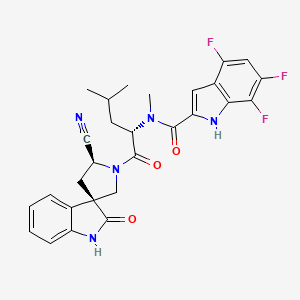


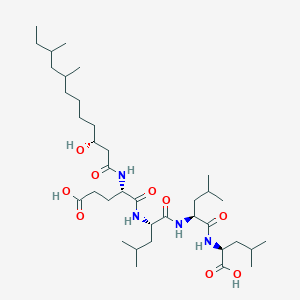
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)
